molecular formula C9H16O2 B3162699 Ethyl 4,4-dimethylpent-2-enoate CAS No. 87995-20-8

Ethyl 4,4-dimethylpent-2-enoate

Cat. No.: B3162699
CAS No.: 87995-20-8
M. Wt: 156.22 g/mol
InChI Key: MNBODUCODDEXEE-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethylpent-2-enoate is an α,β-unsaturated ester characterized by an ethyl ester group, a conjugated double bond at position 2, and two methyl substituents at position 3. Its molecular formula is C₉H₁₆O₂ (molar mass: 156.22 g/mol), with structural features that influence its reactivity, stability, and physical properties.

Properties

CAS No.

87995-20-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 4,4-dimethylpent-2-enoate

InChI

InChI=1S/C9H16O2/c1-5-11-8(10)6-7-9(2,3)4/h6-7H,5H2,1-4H3

InChI Key

MNBODUCODDEXEE-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC(C)(C)C

Isomeric SMILES

CCOC(=O)/C=C/C(C)(C)C

Canonical SMILES

CCOC(=O)C=CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-dimethylpent-2-enoate can be synthesized through several methods. One common method involves the reaction of ethyl 2-(diethoxyphosphoryl)acetate with an aldehyde in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C . The reaction mixture is stirred for 20 minutes, followed by the addition of the aldehyde, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethylpent-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.

Major Products

    Oxidation: 4,4-Dimethylpent-2-enoic acid.

    Reduction: 4,4-Dimethylpent-2-en-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4-dimethylpent-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethylpent-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing various cellular processes .

Comparison with Similar Compounds

(E)-Methyl 4,4-Dimethylpent-2-enoate

Structural Differences :

  • Ester group : Methyl (CH₃) vs. ethyl (C₂H₅) in the target compound.
  • Molecular formula: C₈H₁₄O₂ (vs. C₉H₁₆O₂ for ethyl derivative).

Properties :

  • Lower molecular weight (142.20 g/mol) compared to the ethyl analog.
  • Methyl esters generally exhibit higher volatility and lower boiling points than ethyl esters due to reduced van der Waals interactions.

Ethyl (E)-4-Methylpent-2-enoate

Structural Differences :

  • Substituents : Single methyl group at position 4 (vs. 4,4-dimethyl in the target compound).
  • Molecular formula: C₈H₁₄O₂ (vs. C₉H₁₆O₂).

Properties :

  • Lower molecular weight (142.20 g/mol) due to fewer methyl groups.
Parameter This compound Ethyl (E)-4-Methylpent-2-enoate
Substituents at C4 Two methyl groups One methyl group
Steric Hindrance High Moderate
Reactivity Likely reduced Higher

Ethyl 2-(Hydroxymethyl)-4,4-Dimethylpentanoate

Structural Differences :

  • Functional group : Additional hydroxymethyl (-CH₂OH) group at position 2.
  • Molecular formula: C₁₀H₂₀O₃ (vs. C₉H₁₆O₂).

Properties :

  • Increased polarity due to the hydroxyl group, enhancing water solubility and hydrogen-bonding capacity.
Parameter This compound Ethyl 2-(Hydroxymethyl)-4,4-Dimethylpentanoate
Functional Groups Ester, alkene Ester, hydroxymethyl
Polarity Low High
Molecular Weight 156.22 188.26

4,4-Dimethylpent-2-enal

Structural Differences :

  • Functional group : Aldehyde (CHO) vs. ester (COOEt).
  • Molecular formula: C₇H₁₂O (vs. C₉H₁₆O₂).

Properties :

  • Aldehydes are more electrophilic at the carbonyl carbon, making them reactive toward nucleophiles (e.g., Grignard reagents).
  • Lower molecular weight (112.17 g/mol) and higher volatility compared to esters .
Parameter This compound 4,4-Dimethylpent-2-enal
Functional Group Ester Aldehyde
Reactivity Moderate (conjugated ester) High (electrophilic aldehyde)
Boiling Point Likely higher Lower

Key Research Findings

  • Steric Effects: The 4,4-dimethyl substitution in the target compound introduces significant steric hindrance, reducing reactivity in Michael additions compared to less hindered analogs like ethyl 4-methylpent-2-enoate .
  • Synthetic Utility : Methyl and ethyl analogs are preferred in catalysis studies due to their stability and ease of synthesis, while hydroxyl-containing derivatives (e.g., ) are explored for bioactive molecule synthesis .
  • Spectral Differentiation : ¹H NMR chemical shifts for the α,β-unsaturated ester moiety (δ 5.6–6.0 ppm) and ester carbonyl (δ 165–170 ppm in ¹³C NMR) are consistent across analogs, with variations depending on substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4,4-dimethylpent-2-enoate
Reactant of Route 2
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Ethyl 4,4-dimethylpent-2-enoate

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